3-Benzyl-1-oxo-1lambda~5~-pyridazine
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Overview
Description
3-Benzyl-1-oxo-1lambda~5~-pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, with the molecular formula C₁₁H₁₀N₂O, features a benzyl group attached to the pyridazine ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-oxo-1lambda~5~-pyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-oxo-1lambda~5~-pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazine derivatives. Substitution reactions can lead to a variety of functionalized pyridazine compounds .
Scientific Research Applications
3-Benzyl-1-oxo-1lambda~5~-pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Benzyl-1-oxo-1lambda~5~-pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, which lacks the benzyl group.
Pyridazinone: A derivative with a keto group at the 3-position.
Imidazo[1,2-b]pyridazine: A fused heterocyclic compound with additional nitrogen atoms
Uniqueness
3-Benzyl-1-oxo-1lambda~5~-pyridazine is unique due to the presence of the benzyl group, which can enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other pyridazine derivatives and contributes to its diverse applications in research and industry .
Properties
CAS No. |
90210-58-5 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-benzyl-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c14-13-8-4-7-11(12-13)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
JYJQFUSNGOOTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=N[N+](=CC=C2)[O-] |
Origin of Product |
United States |
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